Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a methyloxolane ring and a propynoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate typically involves the reaction of 3-butyn-2-ol with methyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methyloxolan-3-yl)propanoate: Similar structure but lacks the alkyne group.
Ethyl 3-(2-methyloxolan-3-yl)prop-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate is unique due to the presence of both a methyloxolane ring and a propynoate group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12O3 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-7-8(5-6-12-7)3-4-9(10)11-2/h7-8H,5-6H2,1-2H3 |
InChI Key |
AUEOAMZRLVSVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)C#CC(=O)OC |
Origin of Product |
United States |
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